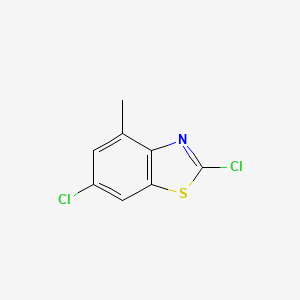

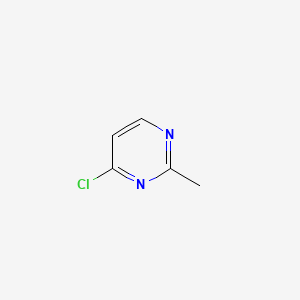

2,6-Dichloro-4-methyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-4-methyl-1,3-benzothiazole (DCMBT) is a heterocyclic organic compound with a molecular formula of C7H4Cl2NS. The compound has a wide range of applications in organic synthesis, pharmaceuticals, and other industrial processes. DCMBT is also known as a benzothiazole derivative, which is a class of compounds that are used in the synthesis of numerous drugs and other organic compounds. DCMBT has the ability to form strong bonds with other molecules, making it an ideal choice for many synthetic and industrial applications.

科学的研究の応用

Synthesis and Transformations

Treatment of 1,3-benzothiazol-2(3H)-one and its derivatives with chlorosulfonic acid leads to the formation of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides. These intermediates react with various nucleophiles, such as water, alcohols, and amines, to yield sulfonic acids, esters, and amides, demonstrating the compound's versatility in organic synthesis and potential applications in developing new chemical entities with varied functional groups (Dushamov et al., 2020).

Environmental Presence and Human Exposure

Benzothiazole derivatives are high-production-volume chemicals used in diverse applications, from corrosion inhibitors to components in rubber materials and drugs. Their widespread use has led to their ubiquitous presence in the environment. Studies investigating the occurrence of benzothiazoles in human urine across various countries indicate widespread human exposure, likely through environmental contamination. This research provides insight into potential human health risks and the need for monitoring and regulating these compounds (Asimakopoulos et al., 2013).

Antitumor Activity

Benzothiazole derivatives have been studied for their potent antitumor properties. For instance, certain derivatives have shown selective cytotoxicity against tumorigenic cell lines, leading to the design of biologically stable compounds with excellent in vivo inhibitory effects on tumor growth. This highlights the potential of benzothiazole derivatives as promising candidates for developing new anticancer drugs (Yoshida et al., 2005).

Synthetic Applications

Benzothiazole derivatives have been synthesized through various methods, including intramolecular cyclization of thioformanilides using specific reagents in dichloromethane. This method provides a flexible approach to introducing different functional groups on the benzothiazole ring, facilitating the synthesis of a wide range of compounds for potential applications in medicinal chemistry and drug development (Bose et al., 2007).

Antimicrobial Activity

Novel benzothiazole derivatives with nicotinic acid have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal species. Some compounds showed activity comparable to standard drugs, indicating the potential of benzothiazole derivatives as new antimicrobial agents (Patel & Shaikh, 2010).

特性

IUPAC Name |

2,6-dichloro-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJWHNRJIJINEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365959 |

Source

|

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methyl-1,3-benzothiazole | |

CAS RN |

81561-05-9 |

Source

|

| Record name | 2,6-Dichloro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81561-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)

![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)